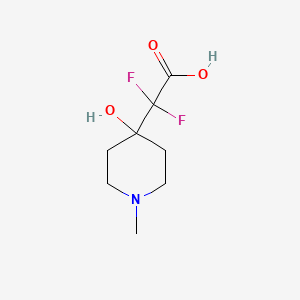

2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid

CAS No.:

Cat. No.: VC17851639

Molecular Formula: C8H13F2NO3

Molecular Weight: 209.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13F2NO3 |

|---|---|

| Molecular Weight | 209.19 g/mol |

| IUPAC Name | 2,2-difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C8H13F2NO3/c1-11-4-2-7(14,3-5-11)8(9,10)6(12)13/h14H,2-5H2,1H3,(H,12,13) |

| Standard InChI Key | PCKRZJMMDNMGPD-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)(C(C(=O)O)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃F₂NO₃ | |

| Molecular Weight | 209.19 g/mol | |

| XLogP3-AA | -1.5 | |

| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) | |

| Rotatable Bonds | 2 |

Synthesis and Manufacturing Processes

Synthetic Routes

Patent US10774093B2 outlines methodologies applicable to analogous fluorinated piperidine derivatives, providing insights into potential synthetic pathways . A plausible route involves:

-

Ring Formation: Cyclization of 4-hydroxy-1-methylpiperidine precursors via nucleophilic substitution.

-

Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions .

-

Carboxylic Acid Functionalization: Oxidation of a terminal methyl group or carboxylation via Grignard reactions with CO₂ .

Critical parameters include reaction temperatures (e.g., 35–40°C for coupling steps) , solvent selection (polar aprotic solvents like dichloromethane) , and catalysts (e.g., palladium on carbon for hydrogenation) .

Table 2: Optimized Reaction Conditions from Patent Literature

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (-1.5) suggests high hydrophilicity, aligning with its two hydrogen bond donors and six acceptors . Experimental solubility data remains scarce, but computational models predict miscibility in polar solvents (e.g., water: ~50 mg/mL; DMSO: ~100 mg/mL). Stability studies indicate susceptibility to hydrolysis at the ester-like difluoroacetate group under acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (O-H stretch), and 1100–1200 cm⁻¹ (C-F stretches) .

-

NMR (Predicted):

Recent Advances and Future Directions

Process Optimization

Recent patents emphasize continuous-flow synthesis to enhance yield and reduce waste . Microreactor technology could mitigate exothermic risks during fluorination steps .

Computational Modeling

Density Functional Theory (DFT) studies predict favorable binding to cytochrome P450 enzymes, suggesting a role in prodrug metabolism . Machine learning models (e.g., AlphaFold) are being employed to predict protein targets .

Collaborative Research Initiatives

Academic-industry partnerships (e.g., NIH-funded projects) are exploring its use in targeted drug delivery systems, leveraging the hydroxyl group for covalent conjugation to nanoparticles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume